4,8-Dichloro-6-fluoroquinazoline

CAS No.: 1566729-83-6

Cat. No.: VC8244436

Molecular Formula: C8H3Cl2FN2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566729-83-6 |

|---|---|

| Molecular Formula | C8H3Cl2FN2 |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 4,8-dichloro-6-fluoroquinazoline |

| Standard InChI | InChI=1S/C8H3Cl2FN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H |

| Standard InChI Key | DMTPQQJHSOOXJY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)F |

| Canonical SMILES | C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)F |

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

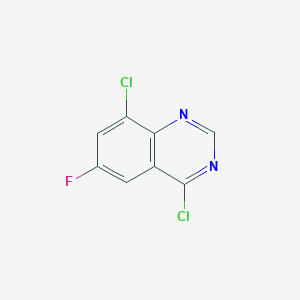

The compound’s structure is defined by the quinazoline core with specific halogen substitutions:

-

IUPAC Name: 4,8-Dichloro-6-fluoroquinazoline

-

Molecular Formula:

The fluorine atom at position 6 and chlorine atoms at positions 4 and 8 create a unique electronic environment, influencing both its chemical behavior and biological interactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1566729-83-6 | |

| Molecular Formula | ||

| Molecular Weight | 217.02–217.03 g/mol | |

| Boiling Point | 314.7±37.0 °C (predicted) | |

| Density | 1.571±0.06 g/cm³ (predicted) |

Physical and Spectroscopic Properties

While experimental data for 4,8-Dichloro-6-fluoroquinazoline is limited, computational predictions and analogies to related compounds provide insights:

-

Thermal Stability: Predicted boiling point exceeds 300°C, suggesting high thermal stability .

-

Solubility: Likely sparingly soluble in polar solvents due to halogenation, though specific data is unavailable.

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis typically involves fluorination of chlorinated quinazoline precursors. A plausible route includes:

-

Chlorination of Quinazoline: Introducing chlorine atoms at positions 4 and 8 using reagents like chlorine gas or thionyl chloride.

-

Fluorination: Substituting a hydrogen or other halogen at position 6 with fluorine via nucleophilic aromatic substitution.

For example, potassium fluoride in dimethyl sulfoxide (DMSO) or acetonitrile could facilitate fluorination under controlled conditions .

Industrial-Scale Production

While no proprietary methods are disclosed, one-pot synthesis approaches are common for quinazoline derivatives:

-

Cyclization Reactions: Anthranilic acid derivatives react with cyanating agents (e.g., potassium cyanate) to form urea intermediates, followed by base-mediated cyclization to yield quinazoline cores.

-

Halogenation: Sequential or simultaneous introduction of chlorine and fluorine substituents to achieve the desired regiochemistry.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at positions 4 and 8 are susceptible to nucleophilic displacement:

-

Reagents: Amines, thiols, or alkoxides under reflux conditions.

-

Products: Substituted quinazolines with diverse functional groups (e.g., -NH2, -SMe, -OEt).

Oxidation and Reduction

-

Oxidation: Potassium permanganate or m-chloroperbenzoic acid may convert the quinazoline to N-oxides or dihydroquinazolines .

-

Reduction: Catalytic hydrogenation or sodium borohydride could reduce the aromatic ring, though this is less common for halogenated derivatives.

Cyclization and Cross-Coupling

The compound participates in heterocyclic reactions to form complex architectures, such as fused tricyclic systems, which are valuable in drug discovery.

Biological Activity and Research Applications

Comparative Analysis with Analogues

The table below highlights structural and functional differences with similar compounds:

| Compound | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| 4,8-Dichloro-6-fluoroquinazoline | Cl4, Cl8, F6 | High lipophilicity, stability | Potential kinase inhibitor |

| 2,4-Dichloro-6-fluoroquinazoline | Cl2, Cl4, F6 | Moderate anticancer activity | Tyrosine kinase inhibition |

| 2,4,8-Trichloro-6-fluoroquinazoline | Cl2, Cl4, Cl8, F6 | Enhanced cytotoxicity | Antiproliferative effects |

Mechanistic Insights

The fluorine atom at position 6 increases lipophilicity, enhancing membrane permeability and interactions with hydrophobic binding pockets in enzymes or receptors. Chlorine atoms at positions 4 and 8 may participate in halogen bonding or stabilize transition states during catalysis .

| Hazard | Classification | Reference |

|---|---|---|

| Acute toxicity (oral) | Category 4 | |

| Skin irritation | Category 2 | |

| Eye irritation | Category 2A |

Industrial and Research Applications

Pharmaceutical Intermediates

4,8-Dichloro-6-fluoroquinazoline serves as a precursor for synthesizing:

-

Kinase Inhibitors: Modifications at chlorine positions enable targeting specific kinase domains.

-

Antiviral Agents: Fluorine substitution may enhance viral replication inhibition .

Materials Science

The compound’s halogenation profile makes it suitable for:

-

Organic Electronics: Potential use in semiconducting polymers or dopants.

-

Catalysis: Ligand design for transition-metal complexes.

Challenges and Future Directions

Synthetic Limitations

Current methods may suffer from:

-

Regioselectivity Issues: Competing halogenation at undesired positions.

-

Yield Optimization: Multi-step syntheses often require high-purity intermediates.

Research Gaps

-

In Vivo Studies: No published data on pharmacokinetics or toxicity.

-

Target Validation: Mechanistic studies for kinase inhibition are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume